1-(2,2-Difluoroethyl)-1H-indol-5-amine
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Overview
Description
1-(2,2-Difluoroethyl)-1H-indol-5-amine is a compound that features an indole core substituted with a 2,2-difluoroethyl group at the nitrogen atom and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-1H-indol-5-amine typically involves the introduction of the 2,2-difluoroethyl group to the indole core. One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents. This method allows for the selective introduction of the difluoroethyl group under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar electrophilic difluoroethylation techniques. The use of hypervalent iodine reagents in an industrial setting can be optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-indol-5-amine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring indole derivatives.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indol-5-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity and specificity for certain targets by modulating lipophilicity and acidity. This can lead to improved drug-target interactions and efficacy .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group but differ in their core structure.
2,2-Difluoroethylated nucleophiles: These include various nucleophiles that have been difluoroethylated using similar methods.
Uniqueness
1-(2,2-Difluoroethyl)-1H-indol-5-amine is unique due to its indole core, which is a common motif in many biologically active compounds. The presence of the difluoroethyl group further enhances its properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10F2N2 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)indol-5-amine |
InChI |
InChI=1S/C10H10F2N2/c11-10(12)6-14-4-3-7-5-8(13)1-2-9(7)14/h1-5,10H,6,13H2 |
InChI Key |
JBFPEIDVDNRLGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(F)F)C=C1N |
Origin of Product |
United States |
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